Lithium metaborate

Catalog No.
S1504535
CAS No.
13453-69-5
M.F
BHLiO2
M. Wt
50.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium metaborate

CAS Number

13453-69-5

Product Name

Lithium metaborate

IUPAC Name

lithium;oxido(oxo)borane

Molecular Formula

BHLiO2

Molecular Weight

50.8 g/mol

InChI

InChI=1S/BHO2.Li/c2-1-3;/h2H;

InChI Key

NNOIVVAUKOEOFY-UHFFFAOYSA-N

SMILES

[Li+].B(=O)[O-]

Canonical SMILES

[Li].B(=O)O

Isomeric SMILES

[Li+].B(=O)[O-]

Sample Preparation for Spectrochemical Analysis

Lithium metaborate acts as a fusion flux in sample preparation for various spectrochemical techniques like X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy []. Its high melting point and ability to dissolve a wide range of materials, including oxides, silicates, and refractory materials, make it a valuable tool for preparing samples for analysis []. The fusion process with lithium metaborate converts complex samples into a homogeneous glass bead, allowing for accurate and precise measurement of their elemental composition [].

Investigating Ion Transport in Solid-State Batteries

Lithium metaborate holds promise in developing solid-state batteries due to its potential as a lithium-ion conductor. Research is ongoing to explore its ability to facilitate the movement of lithium ions within the battery, aiming to achieve faster charging times and improved battery performance []. Studies suggest that lithium metaborate demonstrates promising conductivity properties, paving the way for potential advancements in next-generation battery technology.

Lithium metaborate is a chemical compound with the formula lithium metaborate (LiBO₂), consisting of lithium, boron, and oxygen. It is commonly encountered in its hydrated forms, such as LiBO₂·2H₂O or LiBO₂·4H₂O. This compound is a member of the larger family of borates, which are salts or esters derived from boric acid. Lithium metaborate exhibits several crystalline forms, including α and γ forms, which differ in their structural arrangements and stability under varying conditions .

Lithium metaborate is known for its high melting point of approximately 845 °C and low volatility, making it particularly useful in analytical chemistry applications. Its reactivity with acidic samples and ability to form glass easily further enhance its utility in various laboratory processes .

, primarily as a flux in the dissolution of oxide samples for analytical techniques such as X-ray fluorescence (XRF) and atomic absorption spectroscopy (AAS). In these applications, lithium metaborate can dissolve acidic oxides like silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and iron(III) oxide (Fe₂O₃) at high temperatures, typically around 1050 °C .

This compound can also undergo thermal dehydration, where it loses water molecules upon heating, leading to phase transitions that affect its structural properties . The reactions involved in the fusion process with lithium tetraborate create a homogeneous solution that is ideal for spectrochemical analysis .

Lithium metaborate can be synthesized through several methods:

  • Direct Reaction: It can be produced by heating lithium carbonate (Li₂CO₃) with boric acid (H₃BO₃) at elevated temperatures.
  • Hydration: The anhydrous form can be hydrated to produce various hydrates by exposing it to moisture.
  • Solvothermal Synthesis: This method involves dissolving lithium salts in a solvent under high temperature and pressure conditions to promote crystallization of lithium metaborate.

These synthesis methods allow for the production of lithium metaborate in varying purities and forms suitable for specific applications .

Lithium metaborate has diverse applications, particularly in analytical chemistry:

  • X-ray Fluorescence Analysis: It is extensively used as a flux in the preparation of samples for XRF analysis due to its ability to dissolve various metal oxides effectively.
  • Glass Production: Its capacity to form glass easily makes it valuable in materials science.
  • Analytical Chemistry: Used in fusion techniques to prepare samples for further analysis by methods such as inductively coupled plasma optical emission spectroscopy (ICP-OES) and ICP mass spectrometry (ICP-MS) .
  • Laboratory Reagent: Employed as a reagent in various

Interaction studies involving lithium metaborate primarily focus on its role as a flux during sample preparation. Research has shown that when mixed with lithium tetraborate, it enhances the dissolution efficiency of both acidic and basic oxides, making it an essential component in analytical procedures. The interactions between these compounds facilitate the formation of homogeneous mixtures that are crucial for accurate spectrochemical analysis .

Lithium metaborate shares similarities with other borates but has unique properties that distinguish it:

CompoundFormulaUnique Features
Lithium TetraborateLi₂B₄O₇More effective for dissolving basic oxides; forms glass less readily than lithium metaborate.
Sodium MetaborateNaBO₂Lower melting point; less reactive with acidic samples compared to lithium metaborate.
Potassium MetaborateKBO₂Similar structure but different reactivity; potassium ions influence solubility differently.
Calcium MetaborateCa(BO₂)₂Forms more complex structures; used mainly in ceramics rather than analytical chemistry.

Lithium metaborate's high melting point, low volatility, and specific reactivity with acidic oxides make it particularly advantageous for use in laboratory settings compared to these similar compounds .

Solid-State Reactions and Thermal Processing

Reaction mechanisms between lithium carbonate and boric acid

The conventional solid-state synthesis of lithium metaborate typically involves the direct reaction between lithium carbonate and orthoboric acid according to the following reaction:

Li₂CO₃ + 2H₃BO₃ → 2LiBO₂ + CO₂ + 3H₂O

This reaction proceeds through several mechanistic steps involving intermediate phases. Initially, when heated, boric acid dehydrates to form metaboric acid (HBO₂), which then reacts with lithium carbonate. The reaction kinetics are significantly influenced by particle size, mixing homogeneity, and heating rate.

In traditional solid-state synthesis, the reaction temperature must exceed 700°C when using lithium carbonate as the lithium source because lithium carbonate begins to decompose at this temperature. This high-temperature requirement presents several challenges, including the potential for boric acid sublimation, which can alter the stoichiometric ratio of reactants and lead to undesired product formation.

Role of temperature and pressure in phase formation

Temperature and pressure play crucial roles in determining the phase and crystalline structure of lithium metaborate. The thermal processing pathway significantly influences the final product characteristics, as outlined in Table 1.

Table 1: Phase Evolution of Lithium Metaborate with Temperature and Pressure

Temperature Range (°C)PressurePhaseCrystal StructureDensity (g/cm³)Remarks
Below 100AmbientLiBO₂·8H₂OMonoclinic-Octahydrate form
100-140AmbientLiBO₂·2H₂O--Dihydrate stable up to 140°C
>190AmbientLiBO₂·xH₂O (x=0.3/0.5)Poorly crystalline-Dehydrated amorphous hydrate
600Ambientα-LiBO₂Monoclinic (P2₁/n)2.180Anhydrous form with lattice parameters: a=5.838 Å, b=4.348 Å, c=6.449 Å, β=115.12°
95015 kbarγ-LiBO₂Tetragonal (I-42d)2.882Densest phase with lattice parameters: a=4.1961 Å, c=6.5112 Å

The transition between different phases is governed by thermodynamic and kinetic factors. The α-LiBO₂ phase contains endless chains of BO₃ triangles with Li–O bonds between chains. Each lithium atom forms three Li–O bonds with one chain and one bond with each of two neighboring chains. The high-density γ-LiBO₂ phase, obtained under high pressure and temperature conditions, represents the densest known phase in the LiBO₂ system and exhibits distinctive properties including uniaxial negative thermal expansion.

Solution-Based Synthesis Approaches

Aqueous-phase reactions with CO₂ pressurization

An innovative approach to synthesizing lithium metaborate involves aqueous-phase reactions with CO₂ pressurization. This method overcomes solubility limitations of reactants and enables reactions to proceed at significantly lower temperatures.

When CO₂ dissolves in water, it forms carbonic acid (H₂CO₃), which decreases the pH of the solution and enhances the solubility of lithium carbonate. The increased solubility facilitates more efficient reaction between the lithium and borate ions in solution. The general reaction pathway can be represented as:

Li₂CO₃ + 2H₃BO₃ + CO₂ → 2LiBO₂·nH₂O + 2H₂CO₃

The CO₂ pressurization technique offers several advantages over conventional solid-state synthesis:

  • Reduced reaction temperatures (typically 30-50°C compared to >700°C)
  • Enhanced dissolution rates of reactants
  • Prevention of boric acid sublimation
  • More homogeneous product formation
  • Better control over hydration states

Experimental studies have demonstrated that the CO₂ pressure significantly influences reaction kinetics, with pressures ranging from 10-40 bar commonly employed. The reaction time can be reduced to 1-2 hours, compared to the much longer durations required for conventional solid-state processing.

Hydrothermal growth of γ-LiBO₂ crystals

Hydrothermal synthesis represents a powerful method for growing high-quality lithium metaborate crystals, particularly the γ-LiBO₂ phase. This approach enables crystal growth at moderate temperatures (350-550°C) and elevated pressures, typically using mineralizer solutions to enhance solubility and transport processes.

Hydrothermal synthesis of γ-LiBO₂ can be achieved through three primary routes:

  • Conversion of the α phase
  • Direct crystallization from B₂O₃ and LiOH
  • Recrystallization of previously synthesized material

In a typical hydrothermal growth process, the dissolution and precipitation zones are maintained at different temperatures to create a temperature gradient that drives mass transport. For example, in one reported study, dissolution and precipitation region temperatures of 565°C and 490°C, respectively, were employed with 10⁻⁶ M LiOH as the mineralizer solution.

A phase study conducted on the lithium-boron-oxygen system revealed that γ-LiBO₂ is the stable phase at temperatures between 350°C and 550°C under hydrothermal conditions. When these reactions are quenched rapidly, the γ-LiBO₂ phase is preserved; otherwise, the material may re-dissolve and precipitate as a hydrated phase, Li₃B₅O₈(OH)₂.

The hydrothermal growth of γ-LiBO₂ crystals can produce specimens with major dimensions on the order of 10 mm and good optical clarity. The resulting crystals exhibit tetragonal symmetry with distinctive structural features that contribute to their unique properties, such as negative thermal expansion along specific crystallographic directions.

Sol-Gel and Thin-Film Fabrication

Precursor chemistry and sol-gel processing parameters

Sol-gel synthesis offers a versatile approach for preparing lithium metaborate powders and thin films with controlled morphology and composition. This solution-based technique involves the hydrolysis and condensation of molecular precursors to form a colloidal suspension (sol), which subsequently transforms into a network structure (gel).

For lithium metaborate synthesis, common precursors include:

  • Triethyl borate [(C₂H₅O)₃B] as the boron source
  • Lithium methoxide (CH₃OLi) as the lithium source
  • Organic solvents such as ethanol or methanol

The sol-gel process typically follows these steps:

  • Dissolution of precursors in appropriate solvents
  • Hydrolysis through controlled addition of water
  • Condensation reactions forming metal-oxygen-metal bridges
  • Aging to strengthen the gel network
  • Drying to remove solvents
  • Heat treatment to obtain the desired crystalline phase

Key processing parameters affecting the final product characteristics include:

  • Precursor concentration and molar ratios
  • pH of the solution
  • Reaction temperature and time
  • Aging conditions
  • Drying methods (conventional, freeze-drying, or supercritical drying)
  • Calcination temperature and atmosphere

Studies have shown that lithium borate powders synthesized by the sol-gel method exhibit glassy features that can be transformed into crystalline structures through appropriate heat treatment. The sol-gel approach allows for precise control over stoichiometry and facilitates the incorporation of dopants or modifiers to tailor specific properties.

Thin-film deposition techniques for functional coatings

Lithium metaborate thin films have attracted significant attention for applications in sensors, optical devices, and solid-state ionic conductors. Various deposition techniques can be employed to fabricate high-quality lithium metaborate thin films with controlled thickness, composition, and microstructure.

One approach involves the preparation of lithium metaborate films using sol-gel deposition methods. In this technique, a precursor solution containing lithium and boron sources is deposited onto a substrate by dip-coating, spin-coating, or spray deposition, followed by heat treatment to form the desired crystalline phase.

The properties of lithium metaborate films can be modified through the incorporation of additives. For example, lithium perchlorate has been used as a modifier in sol-gel derived lithium metaborate films. Such modifications can enhance ionic conductivity, alter optical properties, or improve film adhesion to various substrates.

Other thin-film deposition techniques applicable to lithium metaborate include:

  • Physical Vapor Deposition (PVD): Including sputtering and thermal evaporation, which produce films with high density and good adhesion.

  • Chemical Vapor Deposition (CVD): Utilizing volatile precursors that react or decompose on the substrate surface to form the desired film.

  • Pulsed Laser Deposition (PLD): Employing high-power laser pulses to ablate material from a target for subsequent deposition on a substrate.

  • Atomic Layer Deposition (ALD): Providing precise thickness control through sequential self-limiting surface reactions.

The choice of deposition technique depends on specific requirements regarding film thickness, uniformity, crystallinity, and substrate compatibility.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

51.0229629 g/mol

Monoisotopic Mass

51.0229629 g/mol

Heavy Atom Count

4

Related CAS

12007-60-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 36 of 45 companies with hazard statement code(s):;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (16.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

13453-69-5

Wikipedia

Lithium metaborate

General Manufacturing Information

Boric acid (HBO2), lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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